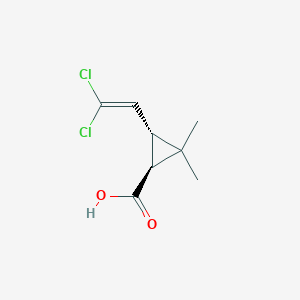

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Beschreibung

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (hereafter referred to by its full name) is a cyclopropane derivative characterized by a strained three-membered ring, a dichlorovinyl group, and two methyl substituents. Its molecular formula is C₈H₁₀Cl₂O₂, with a molecular weight of 209.066 g/mol . This compound exists in multiple stereoisomeric forms, including cis and trans configurations, which influence its physicochemical and biological properties .

Eigenschaften

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLSUSAKZVFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57112-15-9 (monosodium salt), 84057-83-0 (calcium salt) | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5028039 | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55701-05-8, 55701-03-6 | |

| Record name | Permethric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55701-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves the reaction of 2,2-dichlorovinyl compounds with cyclopropane derivatives. One common method includes the use of phosgene in the presence of a catalyst, such as toluene, at elevated temperatures (80-90°C) for about 1.5 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution where halogens are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Toluene, methanol, chloroform.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of various substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Field | Description |

|---|---|

| Organic Chemistry | Studied for its cyclopropane structure and reactivity due to ring strain. |

| Environmental Science | Used to understand degradation pathways of related compounds and assess environmental impact. |

| Materials Science | Explored for synthesizing novel polymers with specific physical properties. |

| Pharmaceutical Research | Investigated for potential therapeutic applications due to its unique chemical structure. |

| Agricultural Chemistry | Used as a reference compound in pesticide studies and the analysis of environmental samples. |

Organic Chemistry

In organic chemistry, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid serves as a model compound for studying the behavior of cyclopropanes with electron-withdrawing groups. The ring strain inherent in cyclopropanes contributes to their reactivity, making them valuable in synthetic pathways. Research has focused on:

- Reactivity Studies: Investigating how the dichlorovinyl group affects the stability and reactivity of the cyclopropane ring.

- Synthesis of Derivatives: Utilizing this compound as a precursor for synthesizing more complex organic molecules.

Environmental Science

The compound is significant in environmental studies due to its role as a transformation product of several pesticides such as Cyfluthrin. Researchers analyze its degradation pathways to understand the fate of similar compounds in the environment. Key areas of focus include:

- Degradation Pathways: Studying how this compound breaks down in various environmental conditions.

- Ecotoxicology: Assessing its impact on ecosystems and human health through exposure studies.

Materials Science

The unique structural features of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid allow it to be utilized in materials science for developing new materials with desirable properties:

- Polymer Synthesis: Leveraging its structure to create polymers with specific mechanical and thermal properties.

- Composite Materials: Investigating its potential use in enhancing the performance of composite materials.

Pharmaceutical Research

Research into this compound has also extended into pharmaceutical applications where it is evaluated for potential therapeutic effects:

- Drug Development: Exploration of derivatives for activity against specific biological targets.

- Metabolomics Studies: Understanding how this compound behaves within biological systems.

Agricultural Chemistry

In agricultural chemistry, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is used as a reference compound in pesticide research:

- Pesticide Analysis: Employed to study the presence and impact of industrial chemicals in agricultural settings.

- Hapten Production: Used in creating haptens for immunological studies related to pesticide exposure.

Case Study 1: Environmental Impact Assessment

A study assessed the degradation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid under various environmental conditions (e.g., soil types and moisture levels). Results indicated that the compound degrades more rapidly in moist conditions due to microbial activity.

Case Study 2: Polymer Development

Researchers developed a new polymer using 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Wirkmechanismus

The compound exerts its effects primarily through its role in the synthesis of pyrethroid insecticides. These insecticides target the nervous systems of insects by modifying the function of sodium channels, leading to paralysis and death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Isomeric Variants

The compound exhibits stereoisomerism, with cis and trans configurations differing in spatial arrangement and biological activity:

Key Insight : The trans-isomer is more prevalent in human biomonitoring studies and exhibits higher acute toxicity in rodents compared to the cis-isomer .

Analogous Cyclopropanecarboxylic Acids

3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic Acid (CFCA)

- Structure : Substitution of dichlorovinyl with a chloro-trifluoropropenyl group.

- Applications : Metabolite of bifenthrin insecticides; detected in agricultural workers .

B. cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (Br₂CA)

Ester Derivatives

The carboxylic acid group enables esterification, producing bioactive pyrethroids:

Key Insight : Esterification enhances insecticidal activity but increases mammalian toxicity compared to the parent acid .

Research Findings and Environmental Impact

Data Tables

Table 1: Structural Comparison of Cyclopropanecarboxylic Acids

| Compound Name | Substituents | Molecular Formula | Key Application |

|---|---|---|---|

| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Dichlorovinyl, methyl groups | C₈H₁₀Cl₂O₂ | Pyrethroid metabolite |

| CFCA | Chloro-trifluoropropenyl, methyl groups | C₉H₁₀ClF₃O₂ | Bifenthrin metabolite |

| Br₂CA | Dibromovinyl, methyl groups | C₈H₁₀Br₂O₂ | Deltamethrin metabolite |

Biologische Aktivität

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as DCCA, is a synthetic compound primarily associated with the pyrethroid class of insecticides. Its structure features a cyclopropane ring that contributes to its biological activity and environmental persistence. This article explores the biological activity of DCCA, including its metabolic pathways, toxicity, and implications for human health.

- Chemical Formula: C₈H₁₀Cl₂O₂

- Molecular Weight: 209.07 g/mol

- CAS Registry Number: 55701-05-8

- IUPAC Name: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Metabolism and Detection

DCCA is not a naturally occurring metabolite; it is found in humans primarily due to exposure to pyrethroid insecticides. Studies have shown that DCCA can be detected in human blood as a biomarker for pyrethroid exposure. It is important for biomonitoring efforts due to its association with various health risks linked to pesticide exposure .

Toxicity Profiles

The biological activity of DCCA has been assessed through various studies focusing on its toxicity and potential health effects:

- Acute Toxicity: DCCA exhibits acute toxicity characteristics similar to other pyrethroids. The compound's toxicity is evaluated based on its effects on the nervous system, particularly through cholinesterase inhibition .

- Chronic Exposure: Long-term exposure to DCCA may lead to neurotoxic effects and has been linked to developmental and reproductive toxicity in animal studies .

Case Studies

- Human Biomonitoring Studies:

- Environmental Impact:

Table 1: Toxicity Data Summary

| Parameter | Value | Source |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg | EU Biocides AR 2011 |

| Chronic No Observed Effect Level (NOEL) | 0.01 mg/kg bw/day | EU Risk Assessment |

| Cholinesterase Inhibition | Significant at high doses | Toxicological Studies |

Table 2: Biomonitoring Guidance Values

| Metabolite | Proposed HBM-GV (µg/L) | Comments |

|---|---|---|

| DCCA (children) | 30 | Specific metabolite |

| DCCA (adults) | 45 | Sum of cis/trans-DCCA |

Q & A

Q. What are the established synthetic routes for 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do their yields compare?

The compound can be synthesized via two primary routes starting from ethyl 5-chloro-3,3-dimethylpentanoate (II):

- Route 1 : Phenylthioetherification of II, followed by oxidation to 5-oxo-3,3-dimethylpentanoic acid and cyclization to intermediate 4,4-dimethyl-3,4-dihydro-2-pyranone (III). Subsequent dichlorovinyl introduction yields the target compound.

- Route 2 : Hydration and acidification of II, esterification to methyl 5-oxo-3,3-dimethylpentanoate, cyclization to III, and final dichlorovinyl addition.

Both routes produce (±)-cis isomers, but yields and purity depend on reaction conditions (e.g., temperature, catalysts). Route 1 may offer better stereochemical control due to fewer reactive intermediates .

Q. How is the stereochemistry of the cyclopropane ring confirmed in this compound?

The cis configuration of the cyclopropane ring is typically verified using nuclear magnetic resonance (NMR) spectroscopy. Key diagnostic signals include:

- ¹H NMR : Coupling constants (J values) between cyclopropane protons (typically ~5–8 Hz for cis isomers).

- ¹³C NMR : Chemical shifts for the carboxylic acid carbon (~170–175 ppm) and cyclopropane carbons (~25–35 ppm).

X-ray crystallography may also be employed for definitive confirmation, though this requires high-purity crystals .

Q. What are the primary research applications of this compound?

It serves as a critical intermediate in synthesizing pyrethroid insecticides (e.g., cyfluthrin). Its dichlorovinyl group and cyclopropane structure contribute to bioactivity by mimicking natural pyrethrins. Research focuses on structure-activity relationship (SAR) studies to optimize insecticidal efficacy and reduce toxicity to non-target species .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and N95 masks to avoid dermal/ocular exposure and inhalation.

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal : Segregate acidic waste and consult certified hazardous waste handlers for proper disposal .

Advanced Research Questions

Q. How can conflicting NMR data from different synthetic batches be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Impurities : Purify via recrystallization or column chromatography.

- Solvent effects : Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Tautomerism : Check for keto-enol equilibria using variable-temperature NMR.

Cross-validation with high-resolution mass spectrometry (HRMS) or infrared (IR) spectroscopy is recommended .

Q. What strategies optimize the stereoselectivity of the dichlorovinyl group during synthesis?

- Catalyst selection : Use chiral catalysts (e.g., palladium complexes) to enforce specific geometries.

- Temperature control : Lower temperatures favor kinetic products (e.g., cis isomers).

- Additives : Lewis acids (e.g., ZnCl₂) may stabilize transition states for improved selectivity. Computational modeling (DFT) can predict optimal conditions .

Q. How does the compound’s stability vary under different storage conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the dichlorovinyl group.

- Temperature : Long-term storage at −20°C minimizes decomposition; room temperature may lead to cyclopropane ring opening over months.

Stability assays (HPLC monitoring) under accelerated conditions (e.g., 40°C/75% RH) provide shelf-life estimates .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

- Molecular docking : Predict binding affinity to insect sodium channels (e.g., homology models based on Drosophila targets).

- QSAR modeling : Correlate substituent electronegativity/logP with insecticidal LC₅₀ values.

- DFT calculations : Assess thermodynamic stability of cyclopropane ring modifications .

Q. What are common pitfalls in scaling up the synthesis from milligram to gram quantities?

- Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway reactions during cyclopropanation.

- Solvent volume : Optimize for minimal solvent use (e.g., switch from THF to toluene for better scalability).

- Workup efficiency : Replace column chromatography with crystallization for cost-effective purification. Pilot batches (10–50 g) help identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.